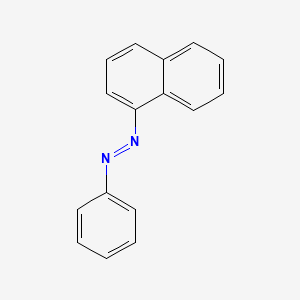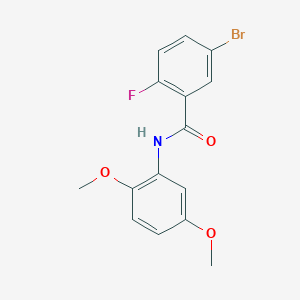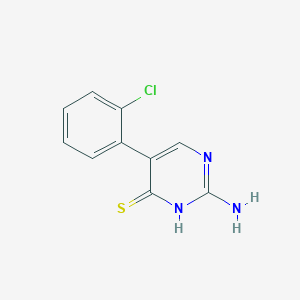
N'-((3-Methyl-2-thienyl)methylene)-1H-benzimidazole-6-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-((3-Methyl-2-thienyl)methylene)-1H-benzimidazole-6-carbohydrazide is a complex organic compound that features a benzimidazole core linked to a thienyl group through a methylene bridge
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-((3-Methyl-2-thienyl)methylene)-1H-benzimidazole-6-carbohydrazide typically involves the condensation of 3-methyl-2-thiophenecarboxaldehyde with 1H-benzimidazole-6-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.
化学反応の分析
Types of Reactions
N’-((3-Methyl-2-thienyl)methylene)-1H-benzimidazole-6-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The imine group can be reduced to form the corresponding amine.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted benzimidazole derivatives.
科学的研究の応用
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting microbial infections or cancer.
Materials Science: The compound’s unique structure could be useful in the design of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.
作用機序
The mechanism of action of N’-((3-Methyl-2-thienyl)methylene)-1H-benzimidazole-6-carbohydrazide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target, leading to various biological effects.
類似化合物との比較
Similar Compounds
- N’-((3-Methyl-2-thienyl)methylene)-2-pyridinecarbohydrazide
- N’-((3-Methyl-2-thienyl)methylene)-2-pyrazinecarbohydrazide
- N’-((3-Methyl-2-thienyl)methylene)-2-thiophenecarbohydrazide
Uniqueness
N’-((3-Methyl-2-thienyl)methylene)-1H-benzimidazole-6-carbohydrazide is unique due to its benzimidazole core, which imparts distinct electronic and steric properties compared to similar compounds. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for further research and development.
特性
分子式 |
C14H12N4OS |
|---|---|
分子量 |
284.34 g/mol |
IUPAC名 |
N-[(E)-(3-methylthiophen-2-yl)methylideneamino]-3H-benzimidazole-5-carboxamide |
InChI |
InChI=1S/C14H12N4OS/c1-9-4-5-20-13(9)7-17-18-14(19)10-2-3-11-12(6-10)16-8-15-11/h2-8H,1H3,(H,15,16)(H,18,19)/b17-7+ |
InChIキー |
UMSTZHLHSVAERN-REZTVBANSA-N |
異性体SMILES |
CC1=C(SC=C1)/C=N/NC(=O)C2=CC3=C(C=C2)N=CN3 |
正規SMILES |
CC1=C(SC=C1)C=NNC(=O)C2=CC3=C(C=C2)N=CN3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-pyridin-4-ylmethylidene]acetohydrazide](/img/structure/B11961003.png)



![4-[(2-Hydroxyethyl)(propan-2-yl)amino]but-2-yn-1-ol](/img/structure/B11961033.png)

![Diethyl 2,2-bis[(4-nitrophenyl)methyl]propanedioate](/img/structure/B11961056.png)


![diisopropyl 4-[3-(3-bromo-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11961073.png)

![Benzaldehyde, 3,3'-[1,2-ethanediylbis(oxy)]bis[4-methoxy-](/img/structure/B11961086.png)
